Litchinol B
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Overview
Description
Litchinol B is a naturally occurring compound isolated from the roots of the plant Litchi chinensis, which belongs to the Sapindaceae family . It is classified as a phenolic compound and is known for its biological activity, particularly as a non-competitive inhibitor of the enzyme tyrosinase . The molecular formula of this compound is C₂₉H₄₂O₄, and it has a molecular weight of 454.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Litchinol B involves several steps, starting from the extraction of the roots of Litchi chinensis. The roots are subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract. This extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Litchi chinensis are harvested and processed in bulk. Solvent extraction is performed in large extraction tanks, and the crude extract is subjected to industrial-scale chromatography for purification. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Litchinol B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Litchinol B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic reactions and enzyme inhibition.
Biology: Investigated for its role in inhibiting tyrosinase, an enzyme involved in melanin production.
Medicine: Explored for its potential use in treating hyperpigmentation disorders and as an antioxidant.
Industry: Utilized in the development of skin-whitening agents and cosmetic products
Mechanism of Action
Litchinol B exerts its effects primarily through the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway. It acts as a non-competitive inhibitor, binding to the enzyme at a site distinct from the active site. This binding alters the enzyme’s conformation, reducing its activity and thereby decreasing melanin production . The inhibition constant (Kᵢ) for this compound is 5.70 μM .
Comparison with Similar Compounds
Litchinol B is unique compared to other tyrosinase inhibitors due to its non-competitive inhibition mechanism. Similar compounds include:
Kojic Acid: A competitive inhibitor of tyrosinase, commonly used in skin-whitening products.
Arbutin: Another competitive inhibitor that is also used for its skin-lightening properties.
Hydroquinone: A potent inhibitor of melanin synthesis but with a different mechanism of action.
This compound stands out due to its natural origin and specific inhibition mechanism, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H42O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(1R,3S)-3-[(E)-6-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |
InChI |
InChI=1S/C29H42O4/c1-19(10-12-25-20(2)11-13-26(28(25,5)6)32-22(4)30)9-8-15-29(7)16-14-23-18-24(31)17-21(3)27(23)33-29/h9,17-18,25-26,31H,2,8,10-16H2,1,3-7H3/b19-9+/t25-,26+,29+/m0/s1 |
InChI Key |
VFXYUSYDBLQNKJ-XXQNOWRISA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC[C@H]3C(=C)CC[C@H](C3(C)C)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)OC(=O)C)O |
Origin of Product |
United States |
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